N,N-Di(butan-2-yl)-4-cyclohexylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Di(butan-2-yl)-4-cyclohexylbutanamide is a synthetic organic compound characterized by its unique structure, which includes a cyclohexyl group and two butan-2-yl groups attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di(butan-2-yl)-4-cyclohexylbutanamide typically involves the reaction of cyclohexylbutanamide with butan-2-ylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N,N-Di(butan-2-yl)-4-cyclohexylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The butan-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N,N-Di(butan-2-yl)-4-cyclohexylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Di(butan-2-yl)-4-cyclohexylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Di(butan-2-yl)benzene-1,4-diamine: An aromatic amine used as an antioxidant.
N,N-Di(butan-2-yl)nonanamide: A structurally similar compound with different applications.
Uniqueness
N,N-Di(butan-2-yl)-4-cyclohexylbutanamide is unique due to its specific structural features, which confer distinct chemical and physical properties. Its cyclohexyl group and butan-2-yl substituents make it a versatile compound with diverse applications.
Properties
CAS No. |
91424-57-6 |
---|---|
Molecular Formula |
C18H35NO |
Molecular Weight |
281.5 g/mol |
IUPAC Name |
N,N-di(butan-2-yl)-4-cyclohexylbutanamide |
InChI |
InChI=1S/C18H35NO/c1-5-15(3)19(16(4)6-2)18(20)14-10-13-17-11-8-7-9-12-17/h15-17H,5-14H2,1-4H3 |
InChI Key |
RFKZTSTXMFHWSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(C(C)CC)C(=O)CCCC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.